N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20201019
InChI: InChI=1S/C19H24N6O2/c1-2-15-4-6-16(7-5-15)23-17(26)14-22-19(27)25-12-10-24(11-13-25)18-20-8-3-9-21-18/h3-9H,2,10-14H2,1H3,(H,22,27)(H,23,26)
SMILES:
Molecular Formula: C19H24N6O2
Molecular Weight: 368.4 g/mol

N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC20201019

Molecular Formula: C19H24N6O2

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide -

Specification

Molecular Formula C19H24N6O2
Molecular Weight 368.4 g/mol
IUPAC Name N-[2-(4-ethylanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide
Standard InChI InChI=1S/C19H24N6O2/c1-2-15-4-6-16(7-5-15)23-17(26)14-22-19(27)25-12-10-24(11-13-25)18-20-8-3-9-21-18/h3-9H,2,10-14H2,1H3,(H,22,27)(H,23,26)
Standard InChI Key YFKBAKVQHGGKSI-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3

Introduction

N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound featuring a piperazine core linked to a pyrimidine ring and an ethylphenyl amino group. Its CAS number is 1351681-07-6, and it has a molecular formula of C19H24N6O2 with a molecular weight of approximately 368.4 g/mol .

Synthesis and Chemical Reactivity

The synthesis of N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves several key steps, which may vary based on available starting materials and desired derivatives. The compound can participate in various chemical reactions, such as amide formation and substitution reactions, which can lead to the synthesis of derivatives with altered biological activities and properties.

Biological Activity and Potential Applications

Preliminary studies suggest that this compound exhibits significant biological activity, potentially interacting with enzymes and receptors. Compounds of this class have been associated with pharmacological effects, although the specific mechanisms of action remain to be fully elucidated and warrant further research.

Potential ApplicationDescription
Pharmacological EffectsInteractions with enzymes and receptors
Therapeutic PotentialRequires further research to elucidate mechanisms

Comparison with Similar Compounds

Several compounds share structural similarities with N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide. For example, N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide features a methoxy group instead of an ethyl group, which may alter its biological activity and pharmacological profile.

CompoundStructural FeaturesUnique Aspects
N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamideMethoxy group instead of ethylDifferent lipophilicity and bioavailability
N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamideEthylphenyl amino groupUnique chemical reactivity and biological activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator